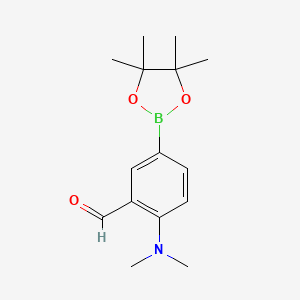
6-Fluoroisoquinolin-5-amine
Descripción general
Descripción
6-Fluoroisoquinolin-5-amine (FIQA) is a chemical compound that has received increasing attention within scientific communities in recent years. It is a fluorinated isoquinoline, a class of compounds that are widely found in naturally occurring alkaloids . Its unique properties, including its chemical structure, physical and biological properties, and potential applications have attracted researchers from different fields.
Molecular Structure Analysis
The molecular formula of 6-Fluoroisoquinolin-5-amine is C9H7FN2 . The molecular weight is 162.16 g/mol . The structure of the compound includes a nitrogen-containing heteroaromatic and benzene-ring-fused system .Physical And Chemical Properties Analysis
6-Fluoroisoquinolin-5-amine has a number of physical and chemical properties. It has a molecular weight of 162.16 g/mol . The compound is soluble with a solubility of 0.617 mg/ml . The compound has a high GI absorption and is BBB permeant .Aplicaciones Científicas De Investigación
PET Imaging of Neurofibrillary Tangles in Alzheimer's Disease :
- Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, known as [18 F]MK-6240, is a novel PET radiopharmaceutical used for detecting human neurofibrillary tangles, consisting of aggregated tau protein in Alzheimer's disease patients. The production of [18 F]MK-6240 follows a fully automated 2-step radiosynthesis process, meeting all requirements for human PET studies and supporting its use in widespread clinical research (Collier et al., 2017).
Brain Imaging for Alzheimer's Disease and Mild Cognitive Impairment :
- 18F-MK-6240, a variant of 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, has been used in brain imaging studies for patients with Alzheimer's disease and mild cognitive impairment. This tracer exhibits high selectivity and binding to neurofibrillary tangles, offering insights into the distribution and quantity of these tangles in various brain regions (Lohith et al., 2018).
Development of Fluorogenic Substrates for Biomedical Analysis :
- 6-Aminoquinoline, a closely related compound, has been utilized in developing fluorogenic substrates for biomedical analysis. This includes measuring the activity of enzymes like chymotrypsin, with the ability to detect the release of fluorescent aromatic amine, 6-aminoquinoline, in enzyme-catalyzed reactions (Brynes et al., 1981).
Simplified Radiosynthesis for Neuroimaging Studies :
- A simplified method for synthesizing [18 F]MK-6240, a highly selective PET radiotracer for imaging neurofibrillary tangles, has been developed. This method is more efficient, offering a reliable way to produce the radioligand with high purity and activity for ongoing human and animal PET imaging studies (Hopewell et al., 2019).
Fluorophore Development for Biomedical Analysis :
- 6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore with strong fluorescence in a wide pH range, useful for biomedical analysis. This compound exhibits high stability and can be used as a fluorescent labeling reagent for determining carboxylic acids (Hirano et al., 2004).
Catalysis and Organic Synthesis :
- Fluoroalkyl alkynylimines have been used in cascade cyclization reactions to synthesize 4-amino-5-fluoropicolinates, facilitating the creation of novel structures of interest as potential herbicides. This method allows for the synthesis of picolinic acids with various substituents, previously inaccessible through cross-coupling chemistry (Johnson et al., 2015).
Histochemical Fluorescence Methods for Monoamine Demonstration :
- The histochemical fluorescence method using 6,7-dihydroxy-3,4-dihydroisoquinolines and 6-hydroxy-3,4-dihydro-β-carbolines has been applied to demonstrate catecholamines and certain tryptamines. This method is based on the condensation of these amines with formaldehyde to yield fluorescent compounds, useful for research in neurochemistry and neuropharmacology (Jonsson, 1967).
Safety and Hazards
6-Fluoroisoquinolin-5-amine is classified as a danger according to its safety data sheet . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .
Propiedades
IUPAC Name |
6-fluoroisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSNQJXESDQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisoquinolin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)











